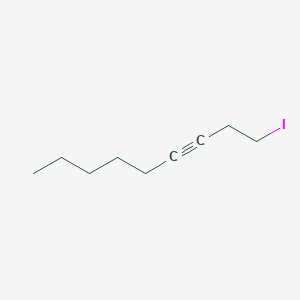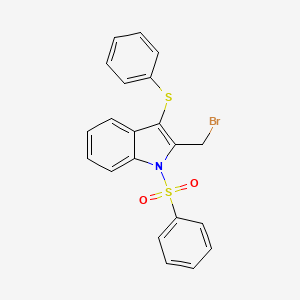
4-Chloro-5-propyl-2,3-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-propyl-2,3-dihydrofuran is a chemical compound with the molecular formula C7H11ClO It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated This compound is notable for its unique structural features, which include a chlorine atom and a propyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-propyl-2,3-dihydrofuran typically involves the chlorination of 5-propyl-2,3-dihydrofuran. This can be achieved through the reaction of 5-propyl-2,3-dihydrofuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve high purity and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-propyl-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated analogs.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted dihydrofurans depending on the nucleophile used.
Scientific Research Applications
4-Chloro-5-propyl-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-5-propyl-2,3-dihydrofuran exerts its effects depends on its chemical interactions with other molecules. The chlorine atom and propyl group can influence the compound’s reactivity and binding affinity to various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
2,3-Dihydrofuran: Lacks the chlorine and propyl groups, making it less reactive in certain chemical reactions.
5-Chloro-2,3-dihydrofuran: Similar structure but without the propyl group, leading to different chemical properties.
5-Propyl-2,3-dihydrofuran:
Uniqueness: 4-Chloro-5-propyl-2,3-dihydrofuran is unique due to the presence of both chlorine and propyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87888-41-3 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
4-chloro-5-propyl-2,3-dihydrofuran |
InChI |
InChI=1S/C7H11ClO/c1-2-3-7-6(8)4-5-9-7/h2-5H2,1H3 |
InChI Key |
OJCXCKXAEATMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(CCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


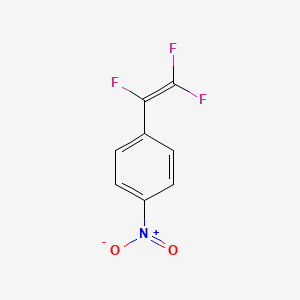
![4-[Bis(2-methoxyethyl)amino]phenol](/img/structure/B14412564.png)
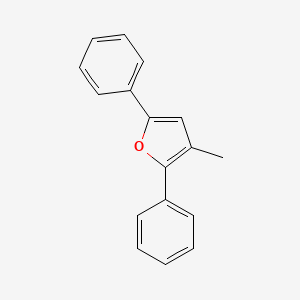
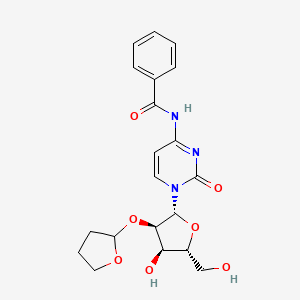

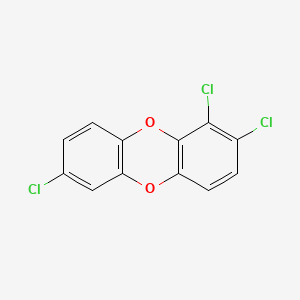
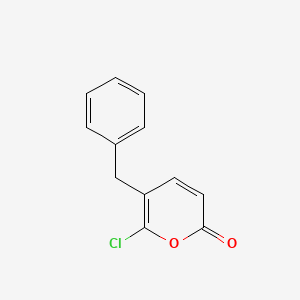
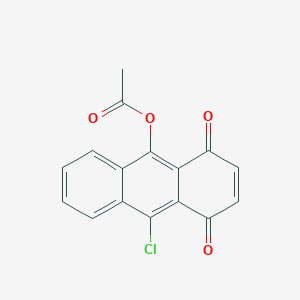
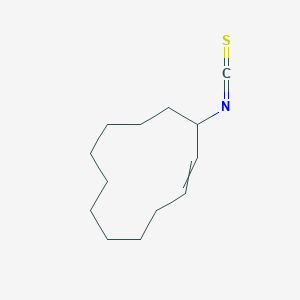
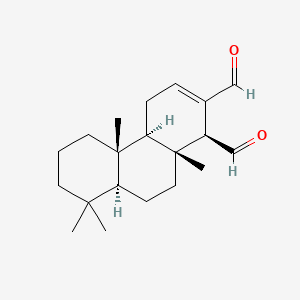
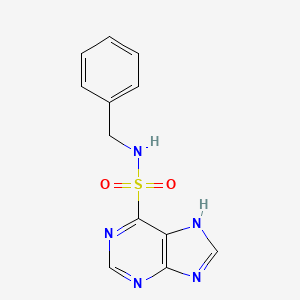
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
